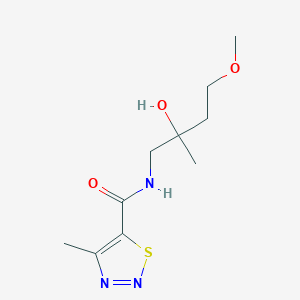

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-7-8(17-13-12-7)9(14)11-6-10(2,15)4-5-16-3/h15H,4-6H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWRGBPVDJVVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C)(CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the hydroxy, methoxy, and methylbutyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.

Substitution: The methoxy and methylbutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Differences:

- Hydrophilic vs. Hydrophobic Substituents : The target compound’s 2-hydroxy-4-methoxy-2-methylbutyl group introduces significant hydrophilicity compared to Tiadinil’s aromatic 3-chloro-4-methylphenyl or BTP2’s trifluoromethylpyrazole. This may enhance solubility but reduce membrane permeability in mammalian systems .

- Steric Effects : The branched alkyl chain in the target compound likely imposes steric hindrance, contrasting with planar aryl groups in Tiadinil or BTP2. This could influence receptor binding kinetics .

Plant Defense Induction (vs. Tiadinil)

- Tiadinil (TDL): Induces SAR in tomato plants via SA-independent pathways, effective against Pseudomonas syringae under salt stress.

- Its hydrophilicity could improve root uptake under stress conditions.

Antifungal Activity (vs. Carbohydrazide Analogs)

- N’-(2,4-difluorophenyl)-carbohydrazide : Inhibits fungal fatty acid biosynthesis with IC50 values in micromolar ranges. Fluorine atoms enhance electronegativity and target binding .

- Target Compound : Lacks the carbohydrazide moiety, suggesting a different mechanism. The hydroxy group may chelate metal ions critical for fungal enzymes.

Mammalian Target Modulation (vs. BTP2 and Org 214007-0)

- BTP2: Blocks Orai1-mediated SOCE (store-operated calcium entry) with nanomolar potency. The pyrazole group facilitates hydrophobic interactions with Orai1 .

- Org 214007-0 : Binds glucocorticoid receptors (GR) with high selectivity due to its rigid tricyclic substituent .

- Target Compound : Unlikely to inhibit SOCE due to lack of pyrazole/trifluoromethyl groups. The hydroxy-methoxy chain may enable GR or nuclear receptor interactions, but further studies are needed.

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of 2-hydroxy-4-methoxy-2-methylbutylamine with 1,2,3-thiadiazole-5-carboxylic acid. The process often employs coupling agents like EDCI to facilitate the formation of the amide bond. The synthesis can be optimized for yield and purity using techniques such as recrystallization and chromatography.

Antiproliferative Activity

Research indicates that derivatives of thiadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 cells, a breast cancer cell line . The introduction of methoxy and hydroxy groups has been correlated with enhanced biological activity.

Antioxidant Properties

Thiadiazole derivatives are noted for their antioxidant capabilities. In studies comparing various compounds, those with hydroxyl and methoxy substitutions demonstrated superior antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This antioxidative property may contribute to their potential in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to altered cellular responses. For instance, compounds containing thiadiazole moieties have been shown to inhibit key enzymes involved in cancer cell proliferation .

Case Study 1: Anticancer Activity

A study evaluating a series of thiadiazole derivatives found that those with hydroxyl and methoxy groups exhibited significant antiproliferative activity against the MCF-7 cell line. The most effective compound had an IC50 value of 3.1 μM, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Antioxidative Effects

In another investigation focusing on the antioxidative properties of thiadiazole derivatives, several compounds were tested using spectroscopic methods. Results indicated that compounds with multiple hydroxyl groups showed increased scavenging activity against free radicals compared to controls .

Research Findings Summary

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 3.1 | Antiproliferative |

| Thiadiazole Derivative B | HCT116 | 2.6 | Antiproliferative |

| Thiadiazole Derivative C | HepG2 | 1.4 | Antiproliferative |

| Thiadiazole Derivative D | Various | <5 | Antioxidative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.